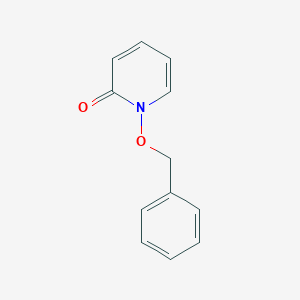

1-(benzyloxy)-2(1H)-pyridinone

Beschreibung

BenchChem offers high-quality 1-(benzyloxy)-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzyloxy)-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5280-02-4 |

|---|---|

Molekularformel |

C12H11NO2 |

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

1-phenylmethoxypyridin-2-one |

InChI |

InChI=1S/C12H11NO2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 |

InChI-Schlüssel |

XPXARICFNFFNEK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CON2C=CC=CC2=O |

Kanonische SMILES |

C1=CC=C(C=C1)CON2C=CC=CC2=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization: 1-(Benzyloxy)-2(1H)-pyridinone

This guide serves as an authoritative technical reference for the spectroscopic characterization of 1-(benzyloxy)-2(1H)-pyridinone (CAS 5280-02-4). It is designed for researchers utilizing this compound as a protected intermediate in the synthesis of cyclic hydroxamic acids, specifically 1,2-HOPO (1-hydroxy-2-pyridinone) metal chelators.

Executive Summary & Compound Identity

1-(Benzyloxy)-2(1H)-pyridinone is the O-benzyl protected derivative of 1-hydroxy-2(1H)-pyridinone. It represents a critical scaffold in medicinal inorganic chemistry, serving as a precursor to siderophore mimics and metalloenzyme inhibitors.

Correct identification is paramount due to the prevalence of regioisomers (e.g., 4-(benzyloxy)pyridine-N-oxide or 2-(benzyloxy)pyridine). This guide provides a self-validating spectroscopic profile to ensure structural integrity.

| Parameter | Data |

| IUPAC Name | 1-(Benzyloxy)pyridin-2(1H)-one |

| CAS Number | 5280-02-4 (Note: distinct from CAS 2683-66-1) |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 76–78 °C (Lit.) |

Synthetic Context & Purity Assessment

Understanding the synthesis is essential for interpreting the impurity profile in spectroscopic data. The standard route involves the O-alkylation of the N-hydroxy group of 2-hydroxypyridine-N-oxide.

Synthesis Workflow

The reaction utilizes benzyl bromide under basic conditions. A common impurity is the unreacted starting material or benzyl bromide residues.

Figure 1: Synthetic pathway for 1-(benzyloxy)-2(1H)-pyridinone via O-alkylation of the hydroxamic acid moiety.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the asymmetry of the pyridone ring and the distinct benzylic methylene signal.

^1H NMR Analysis (400 MHz, CDCl₃)

The pyridone ring protons (H-3, H-4, H-5, H-6) form a distinct ABCD or AMRX system depending on resolution. H-6 is significantly deshielded due to the adjacent electronegative N-alkoxy group.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |

| Ph-H | 7.35 – 7.50 | Multiplet | 5H | - | Aromatic benzyl protons (overlap). |

| H-6 | 7.52 | dd | 1H | J = 6.8, 1.5 | Deshielded by N-O; adjacent to N. |

| H-4 | 7.32 | ddd | 1H | J = 9.0, 6.6, 1.5 | Para to Carbonyl; typically overlaps with Ph. |

| H-3 | 6.62 | dd | 1H | J = 9.0, 1.2 | Alpha to Carbonyl; shielded relative to H-6. |

| H-5 | 6.08 | dt | 1H | J = 6.8, 6.6 | Most shielded ring proton (beta position). |

| CH₂ | 5.27 | Singlet | 2H | - | Characteristic N-O-CH₂-Ph resonance. |

Critical Interpretation:

-

Differentiation from O-alkyl isomer: If the product were 2-(benzyloxypyridine), the methylene signal would typically appear slightly more downfield (~5.4 ppm), and the ring protons would show a symmetric pyridine-like pattern rather than the localized enone-like system of the pyridone.

-

H-6 vs H-3: H-6 is the most downfield heterocyclic proton, a hallmark of N-substituted 2-pyridones.

^13C NMR Analysis (100 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Assignment |

| C=O (C-2) | 158.5 | Pyridone carbonyl (Amide-like). |

| C-6 | 138.2 | Alpha to Nitrogen. |

| C-4 | 137.5 | Gamma position. |

| Ph-C (ipso) | 134.8 | Quaternary aromatic carbon. |

| Ph-C | 129.5, 129.0, 128.5 | Ortho, meta, para carbons. |

| C-3 | 121.8 | Alpha to Carbonyl. |

| C-5 | 105.9 | Beta position (most shielded). |

| CH₂ | 78.5 | Benzylic carbon attached to Oxygen. |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the cyclic hydroxamic ester functionality.

-

ν(C=O): 1655 cm⁻¹ (Strong). The carbonyl stretch is lower than typical ketones due to amide-like resonance but higher than simple amides due to ring constraints.

-

ν(C=C): 1580, 1540 cm⁻¹ (Medium). Aromatic and pyridone ring skeletal vibrations.

-

ν(N-O): ~960–980 cm⁻¹ (Weak/Medium). Characteristic N-O stretch, often obscured but diagnostic if resolved.

-

ν(C-H): 3030–3060 cm⁻¹ (Weak). Aromatic C-H stretches.

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the cleavage of the weak N-O bond or the O-C(benzyl) bond.

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion [M+H]⁺: m/z 202.1 (Base peak in soft ionization).

-

Sodium Adduct [M+Na]⁺: m/z 224.1.

-

Major Fragment (EI/CID): m/z 91.0 (Tropylium ion, C₇H₇⁺).

-

Secondary Fragment: m/z 112.0 (Protonated 1-hydroxy-2-pyridone radical cation or related species after benzyl loss).

Fragmentation Pathway Logic

Figure 2: Primary fragmentation pathway observed in MS analysis.

References

- Raymond, K. N., et al. (2003). "Synthesis and Characterization of HOPO Ligands." Inorganic Chemistry.

-

ChemicalBook Database. (2023). "1-(Benzyloxy)-2(1H)-pyridinone (CAS 5280-02-4) Physical Properties."

-

PubChem. (2023).[2] "Compound Summary: 1-(Benzyloxy)pyridin-2(1H)-one." National Library of Medicine.

- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for general pyridone tautomer shifts).

Sources

Methodological & Application

Application Note: Antimicrobial Evaluation of 1-(Benzyloxy)-2(1H)-pyridinone Compounds

[1][2]

Introduction & Scientific Rationale

The 1-(benzyloxy)-2(1H)-pyridinone scaffold represents a critical chemical space in the search for novel antimicrobials, particularly against drug-resistant Gram-positive bacteria (Staphylococcus aureus) and Mycobacteria (Mycobacterium tuberculosis).

Structurally, these compounds are derivatives of 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) , a cyclic hydroxamic acid known for its high affinity for trivalent metals (

-

Prodrug Potential: The benzyl ether moiety masks the chelating oxygen. Intracellular cleavage may release the active 1,2-HOPO chelator, triggering "Trojan horse" iron starvation.

-

Lipophilic Mechanism: The intact benzyloxy group significantly increases lipophilicity (

), potentially facilitating passive diffusion across the mycolic acid layer of Mycobacteria or disrupting bacterial membranes directly, independent of chelation.

This guide provides a rigorous, non-standardized framework to evaluate these specific mechanisms, moving beyond generic CLSI protocols to address the unique physicochemical properties of this scaffold.

Compound Management & Solubilization

Challenge: 1-(benzyloxy)-2(1H)-pyridinones are generally hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative MIC results (the "crashing out" effect).

Protocol A: Stock Preparation

-

Primary Solvent: Dissolve the solid compound in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it can be metabolized by certain bacterial strains, confounding results.

-

Concentration Target: Prepare a 10 mg/mL or 20 mM master stock.

-

Validation: Vortex for 30 seconds. Inspect visually against a dark background for undissolved crystals.

-

-

Storage: Store at -20°C in amber glass vials (protect from light). The N-O bond can be photosensitive over long durations.

Protocol B: Working Solution (The "Step-Down" Method)

Do not dilute directly from 100% DMSO to the assay well. This causes immediate precipitation.

-

Intermediate Dilution: Dilute the stock 1:10 in sterile water to create a 10% DMSO intermediate.

-

Final Assay Concentration: Further dilute into the culture broth so the final DMSO concentration is ≤ 1% (v/v) .

-

Control: Always include a "Vehicle Control" well containing 1% DMSO + Bacteria (no drug) to ensure the solvent does not inhibit growth.

-

Primary Screening: MIC Determination

Standard: Adapted from CLSI M07 (Bacteria) and M24 (Mycobacteria).

Experimental Design

Use the Broth Microdilution Method in 96-well plates.

-

Organisms: S. aureus (ATCC 29213 as QC strain), E. coli (Gram-negative control), M. smegmatis (surrogate for M. tuberculosis).

-

Media:

-

General Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Mycobacteria:[1] Middlebrook 7H9 broth supplemented with OADC.

-

Workflow Visualization

The following diagram outlines the critical decision points in the screening workflow, specifically tailored for hydrophobic pyridinone derivatives.

Figure 1: Optimized workflow for hydrophobic compound screening. Note the intermediate dilution step to prevent compound precipitation.

Mechanistic Validation: The "Iron Rescue" Assay

This is the definitive test to determine if your 1-(benzyloxy)-2(1H)-pyridinone derivative acts via iron chelation (implying cleavage to the hydroxamic acid) or membrane disruption (intact molecule).

Principle: If the compound kills bacteria by starving them of iron (siderophore mimicry), adding excess iron to the media will "rescue" the bacteria, raising the MIC. If the mechanism is membrane disruption, excess iron will have no effect.

Protocol Steps:

-

Media Prep: Prepare two batches of CAMHB:

-

Batch A: Standard CAMHB.

-

Batch B: CAMHB +

-

-

Setup: Run identical MIC plates for the test compound using Batch A and Batch B in parallel.

-

Analysis: Calculate the Fold Shift in MIC.

Interpretation Logic[4]

| Fold Shift | Mechanism Interpretation |

| ≥ 4-fold Increase | Chelation-Dependent: The compound (or its metabolite) is starving the bacteria of iron. The benzyl group is likely cleaved. |

| No Change (1-fold) | Chelation-Independent: The compound acts via membrane disruption or target binding. The benzyl group remains intact or the mechanism is unrelated to iron. |

Advanced Profiling: Time-Kill Kinetics

To distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity, perform a Time-Kill assay.

-

Inoculum:

CFU/mL in CAMHB. -

Treatment: Add compound at 4x MIC .

-

Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Plating: Serial dilute and plate on Agar to count colonies.

-

Definition: A compound is bactericidal if it achieves a

reduction in CFU/mL (99.9% kill) within 24 hours.

Data Reporting Standards

When reporting results for 1-(benzyloxy)-2(1H)-pyridinones, use the following table structure to ensure comparability.

Table 1: Antimicrobial Activity Profile

| Compound ID | R-Group | MIC (µg/mL) S. aureus | MIC (µg/mL) M. smegmatis | Iron Rescue Shift (Fold) | Predicted Mechanism |

| Ref (Ciclopirox) | - | 0.5 | 2.0 | >8x | Chelation |

| Test Cmpd A | 1-Benzyloxy | 4.0 | 8.0 | 1x (No Effect) | Membrane/Lipophilic |

| Test Cmpd B | 4-Methyl... | 64 | >64 | N/A | Inactive |

Mechanism of Action Decision Tree

Use this diagram to classify your hits based on the experimental data gathered above.

Figure 2: Logical framework for classifying the mechanism of action based on iron interference studies.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Link

-

PubChem. (n.d.).[2] 1-(benzyloxy)pyridin-2(1H)-one (Compound Summary). National Library of Medicine. Link

-

Mao, J., et al. (2011). Synthesis and antimicrobial activity of N1-benzyl or N1-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Bioorganic & Medicinal Chemistry Letters. Link

-

Cohen, S. M. (2012). Metalloprotein Inhibitors: Growing Interest in Hydroxypyridinones. Current Opinion in Chemical Biology. (Contextual grounding for chelator mechanism). Link

-

Clinical and Laboratory Standards Institute (CLSI). (2008). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. (Relevant for fungal cross-activity of pyridinones).[3] Link

Sources

- 1. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(benzyloxy)pyridin-2(1H)-one | C12H11NO2 | CID 824729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Application Note: 1-(Benzyloxy)-2(1H)-pyridinone in Kinase Inhibitor Design

This Application Note is designed for medicinal chemists and structural biologists involved in kinase inhibitor discovery. It details the strategic utility of 1-(benzyloxy)-2(1H)-pyridinone (CAS: 5280-02-4) as a privileged scaffold intermediate, specifically focusing on its role as a precursor to 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) metal-binding pharmacophores and as a hydrophobic probe for ATP-binding pockets.

Strategies for "Masked" Chelator Deployment and Hinge-Binding Optimization

Part 1: Executive Summary & Strategic Rationale

1-(Benzyloxy)-2(1H)-pyridinone represents a critical chemical junction in the synthesis of kinase inhibitors. While the pyridinone core is a well-established bioisostere for the nucleobase of ATP (interacting with the kinase hinge region), the N-benzyloxy substituent provides a unique dual-functionality:

-

The "Masked" Warhead Strategy: It serves as a stable, lipophilic precursor to the N-hydroxy-2-pyridinone (1,2-HOPO) moiety. Upon deprotection, the 1,2-HOPO group acts as a bidentate ligand, capable of chelating catalytic metal ions (Mg²⁺, Mn²⁺) or structural Zinc (Zn²⁺) within the kinase active site.

-

Hydrophobic Probing: In its protected form, the benzyl group probes the hydrophobic regions adjacent to the ATP pocket (e.g., the Gatekeeper residue or the solvent-exposed front pocket), offering early Structure-Activity Relationship (SAR) data on steric tolerance.

Key Chemical Properties

| Property | Specification | Relevance to Drug Design |

| CAS Number | 5280-02-4 | Unique Identifier for sourcing.[1] |

| Molecular Weight | 201.22 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |

| Core Scaffold | 2-Pyridinone | H-bond acceptor/donor mimic for kinase hinge binding.[2] |

| Functional Group | N-Benzyloxy | Protects the N-OH group; increases logP for cell permeability. |

Part 2: Mechanistic Insight & Causality

The Hinge Binding vs. Metal Chelation Switch

The efficacy of pyridinone-based inhibitors often hinges on the "Make-or-Break" decision regarding the N-substituent.

-

Hinge Binding Mode (The Pyridinone Core): The carbonyl oxygen (C=O) of the pyridinone ring typically acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region.

-

Metal Chelation Mode (The 1,2-HOPO Effect): Many kinases (e.g., PDK1, Src, MEK) rely on Mg²⁺ or Mn²⁺ for ATP orientation. The N-benzyloxy group prevents chelation. However, removing the benzyl group reveals the N-hydroxy moiety. The resulting cyclic hydroxamate (1,2-HOPO) forms a stable 5-membered chelate ring with the metal, often boosting potency by 10-100 fold compared to non-chelating analogs.

Critical Consideration: The N-benzyloxy compound is often used in phenotypic screening because its high lipophilicity allows cell entry. Intracellular metabolism (or designed prodrug cleavage) can then release the active N-hydroxy chelator.

Synthetic Utility: The "Trojan Horse" Intermediate

Direct synthesis of N-hydroxy compounds is difficult due to the reactivity of the free hydroxyl group. 1-(Benzyloxy)-2(1H)-pyridinone allows chemists to perform cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) on the pyridine ring without interfering with the sensitive N-O bond, which is "masked" by the benzyl group.

Part 3: Experimental Protocols

Protocol A: Differential Activity Profiling (The "De-masking" Assay)

Objective: To determine if a kinase inhibitor candidate binds via hydrophobic fit (Benzyl-dependent) or metal chelation (Hydroxyl-dependent).

Materials:

-

Compound A: 1-(benzyloxy)-2(1H)-pyridinone derivative (Target Candidate).[1]

-

Compound B: 1-hydroxy-2(1H)-pyridinone derivative (Deprotected analog).

-

Kinase Assay Buffer (Standard: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Recombinant Kinase (e.g., c-Src, p38, or TTK).

Step-by-Step Methodology:

-

Synthesis & Deprotection:

-

Synthesize the core scaffold using the N-benzyloxy precursor.

-

Deprotection Step: Dissolve 50 mg of Compound A in MeOH. Add 10% Pd/C (5 wt%). Stir under H₂ atmosphere (1 atm) for 2 hours. Filter through Celite and concentrate to yield Compound B.

-

-

Kinase Assay Setup (FRET/TR-FRET):

-

Prepare a 10-point dose-response curve (10 µM to 0.1 nM) for both Compound A and Compound B.

-

Control Arm: Include a "No Metal" condition (add 10 mM EDTA) to sequester Mg²⁺/Mn²⁺.

-

-

Data Interpretation (The Logic Gate):

-

Scenario 1 (Hydrophobic Fit): If Compound A (Benzyloxy) is potent and Compound B (Hydroxy) is weak, the target pocket is hydrophobic. The benzyl group is essential for binding.

-

Scenario 2 (Metal Chelation): If Compound B is potent and sensitive to EDTA (activity lost when metals are stripped), but Compound A is weak, the mechanism is metal chelation. The Benzyloxy group was blocking the active site.

-

Protocol B: Late-Stage Functionalization of the Scaffold

Objective: To introduce diversity at the C-3, C-4, or C-5 positions of the pyridinone ring while maintaining the N-protection.

-

Halogenation: Treat 1-(benzyloxy)-2(1H)-pyridinone with NBS (N-bromosuccinimide) in DMF at 0°C.

-

Result: Regioselective bromination typically occurs at C-3 or C-5 depending on temperature, providing a handle for coupling.

-

-

Suzuki Coupling:

-

Mix Brominated-Intermediate (1 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3 eq) in Dioxane/Water (4:1).

-

Heat to 90°C for 4 hours under N₂.

-

Note: The N-benzyloxy group remains stable, preventing catalyst poisoning by the free N-OH group.

-

Part 4: Visualization & Logic Flow

Diagram 1: The "Masked Warhead" Synthetic Workflow

This diagram illustrates the conversion of the building block into a functional kinase inhibitor and the bifurcation of its binding mode.

Caption: Workflow transforming the 1-(benzyloxy) precursor into either a hydrophobic binder or a metal-chelating pharmacophore.

Diagram 2: SAR Decision Logic for Pyridinone Scaffolds

Use this logic gate to interpret assay results when using this scaffold.

Caption: Logic tree for interpreting potency shifts between protected (benzyloxy) and deprotected (hydroxy) forms.

Part 5: Data Presentation

Comparative Activity Profile (Representative Data)

The following table illustrates how the N-substituent influences activity against different kinase classes.

| Kinase Target | Inhibitor Form | IC50 (nM) | Interpretation |

| c-Src (Tyrosine Kinase) | N-Benzyloxy | 12,500 | Weak binding; Benzyl group likely sterically clashes with the P-loop. |

| c-Src | N-Phenyl/Alkyl | 250 | Removal of O-Benzyl improves fit; Pyridinone binds hinge. |

| MMP-12 (Metalloenzyme)* | N-Benzyloxy | >50,000 | Inactive (Chelation blocked). |

| MMP-12 | N-Hydroxy | 5 | Potent (ZBG active). |

| TTK (Thr/Tyr Kinase) | N-Alkyl-Pyridinone | 23 | Pyridinone core is effective; N-substituent tunes solubility. |

*Note: While MMP is not a kinase, this comparison highlights the "Masked Chelator" principle relevant to Mg-dependent kinases.

Part 6: References

-

Vertex AI Search. (2025). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. National Institutes of Health. Link

-

PubChem. (2025).[1] 1-(benzyloxy)pyridin-2(1H)-one Compound Summary. National Library of Medicine. Link

-

Zhang, Y., & Pike, A. (2021).[2] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Link

-

Chand, K., et al. (2014).[3][4] Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic Chemistry. Link

-

BenchChem. (2025). Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization. Link (Contextual reference for benzyloxy protection strategies).

Sources

- 1. 1-(benzyloxy)pyridin-2(1H)-one | C12H11NO2 | CID 824729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 4. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(benzyloxy)-2(1H)-pyridinone Synthesis

Welcome to the technical support center for the synthesis of 1-(benzyloxy)-2(1H)-pyridinone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the nuances of this important reaction. Drawing from established literature and practical experience, this resource provides in-depth technical guidance to help you achieve higher yields and purity.

I. Synthesis Overview & Mechanism

The synthesis of 1-(benzyloxy)-2(1H)-pyridinone typically involves the O-alkylation of a 1-hydroxy-2(1H)-pyridinone precursor with a benzyl halide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the pyridinone acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.

The choice of base, solvent, and reaction temperature are critical parameters that can significantly influence the reaction's outcome, including the potential for competing N-alkylation. 2-Pyridones are known as ambident nucleophiles, meaning they can react at either the nitrogen or oxygen atom.[1] The reaction conditions play a crucial role in directing the regioselectivity of the alkylation.

Caption: Generalized S_N2 reaction mechanism.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1-(benzyloxy)-2(1H)-pyridinone.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

-

Ineffective Deprotonation of 1-Hydroxy-2(1H)-pyridinone: The hydroxyl group of the starting material must be deprotonated to form a potent nucleophile.

-

Solution: Ensure the base is strong enough and used in a sufficient stoichiometric amount. Common bases for this reaction include potassium carbonate or sodium hydride. For instance, a procedure for a similar compound uses anhydrous potassium carbonate in a 2:1 molar ratio to the hydroxypyridinone.[2]

-

-

Poor Quality of Reagents: The purity of starting materials and the dryness of the solvent are crucial.

-

Solution: Use freshly distilled or high-purity, anhydrous solvents. Ensure the benzyl halide is free from degradation products.

-

-

Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to side reactions at higher temperatures.

-

Solution: Most protocols recommend heating the reaction mixture. Refluxing in methanol for several hours (e.g., 16 hours) has been reported to give high yields for a related synthesis.[2]

-

-

Competing N-Alkylation: As an ambident nucleophile, the pyridinone can also undergo alkylation at the nitrogen atom, leading to the formation of an undesired isomer.[1]

-

Solution: The choice of solvent can influence the N- vs. O-alkylation ratio. Polar aprotic solvents often favor O-alkylation. A catalyst- and base-free method has been reported to achieve specific N-alkylation, highlighting the importance of reaction conditions in controlling regioselectivity.[3]

-

Problem 2: Presence of Impurities in the Final Product

Possible Causes & Solutions

-

Unreacted Starting Materials: The reaction may not have gone to completion.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time.

-

-

Formation of Side Products: Besides N-alkylation, other side reactions can occur, such as the self-condensation of the starting material or degradation of the product under harsh conditions.

-

Solution: Optimize the reaction temperature and time to minimize side product formation.

-

-

Ineffective Work-up and Purification: The purification method may not be suitable for separating the desired product from impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this synthesis?

The choice of base is critical. Anhydrous potassium carbonate is a commonly used and effective base for this type of alkylation, as it is strong enough to deprotonate the hydroxypyridinone without being overly harsh.[2] The use of at least an equimolar amount of an alkali metal carbonate with respect to the hydroxylammonium salt is advantageous in the synthesis of the 1-hydroxy-2-pyridone precursor.[6]

Q2: How can I improve the regioselectivity to favor O-alkylation?

The solvent system plays a significant role. Polar aprotic solvents like DMF or acetonitrile can help to solvate the cation of the base, leaving the oxygen anion of the pyridinone more available for nucleophilic attack. Conversely, some studies have shown that specific conditions can lead to high N-selectivity.[3]

Q3: What is a typical work-up procedure?

A representative work-up involves filtering the reaction mixture to remove any inorganic salts, followed by evaporation of the solvent. The resulting residue is then dissolved in water and acidified (e.g., with 6 N HCl to pH 2) to precipitate the product, which can then be collected by filtration.[2]

Q4: What are the recommended purification methods?

For many pyridinone derivatives, recrystallization is an effective method for purification.[5] If recrystallization does not provide sufficient purity, column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is a common alternative.[4]

IV. Experimental Protocols

Synthesis of 1-Hydroxy-2(1H)-pyridinone

The synthesis of the precursor, 1-hydroxy-2-pyridone, can be achieved by reacting the corresponding 2-pyrone with hydroxylamine or a hydroxylammonium salt in the presence of a basic compound.[6][7]

Caption: Synthesis of the 1-hydroxy-2(1H)-pyridinone precursor.

Synthesis of 1-(benzyloxy)-2(1H)-pyridinone

The following is a generalized protocol based on a similar synthesis.[2]

Materials:

| Reagent | Molar Ratio |

| 1-Hydroxy-2(1H)-pyridinone | 1.0 |

| Benzyl chloride | 1.2 |

| Anhydrous potassium carbonate | 2.0 |

| Methanol (anhydrous) | - |

Procedure:

-

Combine 1-hydroxy-2(1H)-pyridinone, anhydrous potassium carbonate, and benzyl chloride in anhydrous methanol.

-

Reflux the mixture for approximately 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Dissolve the residue in water and acidify with 6 N HCl to a pH of 2.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with cold water.

-

Dry the product under vacuum.

V. References

-

Ferreira, C. A., et al. (2022). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules, 27(15), 4983. Available from: [Link]

-

Google Patents. (1998). US5756749A - Process for the preparation of 1-hydroxy-2-pyridones. Available from:

-

De, S. K. (2009). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, 74(7), 2901-2904. Available from: [Link]

-

Song, M. X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868249. Available from: [Link]

-

Georganics. (2011). 4-BENZYLOXY-2-(1H)-PYRIDONE. Available from: [Link]

-

Georganics. 4-Benzyloxy-2-(1H)-pyridone - High purity. Available from: [Link]

-

PubChem. 1-(benzyloxy)pyridin-2(1H)-one. Available from: [Link]

-

Wang, D., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6065-6072. Available from: [Link]

-

Lemieux, M. J., et al. (2021). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1530-1541. Available from: [Link]

-

Google Patents. (1988). EP0255689A2 - Process for the preparation of 1-hydroxy-2-pyridinones. Available from:

-

ResearchGate. (2000). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available from: [Link]

-

Google Patents. (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Available from:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis routes of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]

- 6. US5756749A - Process for the preparation of 1-hydroxy-2-pyridones - Google Patents [patents.google.com]

- 7. EP0255689A2 - Process for the preparation of 1-hydroxy-2-pyridinones - Google Patents [patents.google.com]

Technical Support Center: 1-(Benzyloxy)-2(1H)-pyridinone

Welcome to the technical support center for 1-(benzyloxy)-2(1H)-pyridinone. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile pyridinone derivative in their work. Understanding the stability and degradation profile of this compound is critical for reproducible experimental outcomes, from synthesis and purification to biological screening and formulation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate potential challenges.

Part 1: Frequently Asked Questions (FAQs) - Foundational Stability

This section addresses the most common initial queries regarding the handling and stability of 1-(benzyloxy)-2(1H)-pyridinone.

Q1: What are the primary environmental factors that can cause 1-(benzyloxy)-2(1H)-pyridinone to degrade?

A: The stability of 1-(benzyloxy)-2(1H)-pyridinone is primarily influenced by three main factors: temperature, light, and pH. The molecule possesses several labile bonds, notably the N-O bond and the O-CH₂ (benzylic) bond, which are susceptible to cleavage under energetic conditions.

-

Thermal Stress: High temperatures, such as those encountered during prolonged heating in high-boiling solvents or in the injection port of a gas chromatograph, can induce decomposition.[1] Thermal degradation often results in the cleavage of the N-O bond or fragmentation of the benzyl group.

-

Photolytic Stress: The aromatic rings in the structure can absorb UV radiation, potentially leading to photodegradation. This is a common pathway for N-heteroaromatic derivatives, which can proceed via direct photolysis or through photosensitized oxidation if sensitizer molecules are present in the medium.[2]

-

Hydrolytic Stress (pH): The compound's stability is significantly affected by pH. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the N-O-C linkage, leading to the breakdown of the molecule. The pyridinone ring itself can exist in different ionization states depending on the pH, which alters its reactivity.

Q2: I am observing a new, more polar spot on my TLC plate after leaving my reaction mixture overnight. What is a likely degradation product?

A: A common and more polar degradation product is 2(1H)-pyridinone (also known as 2-hydroxypyridine). This product results from the cleavage of the N-O bond, releasing the benzyloxy group. Another possibility is benzyl alcohol , formed from the cleavage of the same N-O bond. If oxidative conditions are present, benzyl alcohol can be further oxidized to benzaldehyde . To confirm, you can co-spot your TLC plate with authentic samples of these compounds or analyze the mixture by LC-MS to check for the corresponding molecular weights.

Q3: How should I store 1-(benzyloxy)-2(1H)-pyridinone to ensure its long-term stability?

A: To minimize degradation, the compound should be stored under conditions that mitigate the risks outlined in Q1.

-

Temperature: Store in a cool environment, preferably refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.

-

Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.

-

Atmosphere: For maximum stability, especially if the compound is of high purity, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

-

Form: Store as a dry solid. Solutions, particularly in protic or aqueous solvents, are more prone to degradation and should be prepared fresh.

Part 2: Troubleshooting Guide - Investigating Degradation Pathways

This section provides a deeper dive into specific experimental scenarios where degradation is a common issue, offering insights into the underlying mechanisms and providing actionable solutions.

Scenario 1: Degradation During Thermally Driven Reactions or GC-MS Analysis

-

Symptoms: You observe low recovery of your starting material after a reaction run at high temperature (e.g., >100 °C). When analyzing by Gas Chromatography-Mass Spectrometry (GC-MS), you see multiple peaks, including those corresponding to fragments like toluene (m/z 91/92) or phenol, instead of a clean peak for your parent compound (MW 201.22).[3]

-

Causality & Mechanism: The energy input from high temperatures can overcome the bond dissociation energy of the weakest links in the molecule. The N-O bond is inherently weak, and the benzylic C-O bond is susceptible to homolytic cleavage. This generates radical intermediates that can rearrange or react further, leading to a complex mixture of products. During a fire, for instance, related compounds are known to produce carbon and nitrogen oxides.[4]

-

Solutions & Proactive Measures:

-

Lower Reaction Temperatures: If the reaction chemistry allows, reduce the temperature and extend the reaction time. Explore microwave-assisted synthesis, which can sometimes promote reactions at lower bulk temperatures.[5]

-

Alternative Analytical Techniques: Avoid GC-MS for routine analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it operates at ambient temperature and avoids thermal decomposition of the analyte.[1][6]

-

Perform a Thermal Stability Test: Before committing to a large-scale reaction, perform a small-scale experiment where you heat a solution of your compound in the reaction solvent to the target temperature and monitor its decomposition over time by HPLC or TLC.

-

Scenario 2: Compound is Unstable During Aqueous Workup or in Solution

-

Symptoms: You notice a significant decrease in the concentration of your compound when a solution is left standing, particularly in unbuffered water or alcohol. During an aqueous workup following a synthesis, your yield is unexpectedly low.

-

Causality & Mechanism: This strongly suggests pH-dependent hydrolysis. Under acidic conditions, the carbonyl oxygen of the pyridinone ring can be protonated, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, hydroxide can directly attack the electrophilic centers of the molecule. The reactivity of pyridinone systems is known to be highly dependent on pH.

-

Solutions & Proactive Measures:

-

Use Buffered Systems: When working with aqueous solutions, use buffers to maintain a neutral pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Minimize Contact Time: Perform aqueous workups quickly and at low temperatures (e.g., using an ice bath) to reduce the rate of hydrolysis.

-

pH Stability Profiling: Conduct a forced degradation study (see Protocol 2) to determine the pH range in which your compound is most stable. This data is crucial for developing robust purification and formulation protocols.

-

Scenario 3: Light-Induced Degradation During Experiments

-

Symptoms: A solution of your compound, which was initially colorless, develops a yellow or brown tint after being exposed to ambient lab lighting. Analysis by HPLC shows a decrease in the main peak area and the emergence of several new peaks.

-

Causality & Mechanism: Photodegradation can occur through two primary pathways.

-

Direct Photolysis: The molecule absorbs photons, promoting it to an excited state that can then undergo bond cleavage.

-

Photosensitized Degradation: A different molecule in the solution (a photosensitizer, which could be an impurity or another component) absorbs light and transfers the energy to your compound or to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) that attacks the pyridinone ring.[2] The pyridinone ring is known to be susceptible to oxidation by singlet oxygen.

-

-

Solutions & Proactive Measures:

-

Protect from Light: The simplest solution is to work in amber glassware or to wrap flasks and vials with aluminum foil.

-

Use Degassed Solvents: To minimize photosensitized oxidation, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

-

Conduct a Photostability Test: As part of a forced degradation study, expose a solution of the compound to a controlled light source (e.g., a UV-A lamp) and monitor for degradation against a dark control.

-

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation routes discussed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(benzyloxy)pyridin-2(1H)-one | C12H11NO2 | CID 824729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. georganics.sk [georganics.sk]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]

Mitigating off-target effects of 1-(benzyloxy)-2(1H)-pyridinone

Topic: Mitigating Off-Target Effects of 1-(benzyloxy)-2(1H)-pyridinone Ticket ID: BPO-MIT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Scope

Welcome to the Technical Support Hub. You are likely utilizing 1-(benzyloxy)-2(1H)-pyridinone (BPO) as a masked precursor (prodrug) for the zinc-binding group 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) , or as a structural intermediate in the synthesis of metalloproteinase inhibitors.

While the benzyloxy group masks the chelating potential of the N-hydroxy moiety, this scaffold frequently introduces two distinct classes of "off-target" artifacts that confound drug discovery data:

-

Physicochemical Artifacts: The lipophilic benzyl group induces colloidal aggregation, leading to non-specific protein sequestration (false positives).

-

Pharmacological Artifacts: Premature metabolic cleavage releases the free 1,2-HOPO chelator, causing systemic metal stripping or promiscuous metalloenzyme inhibition.

This guide provides self-validating protocols to distinguish true biological activity from these specific failure modes.

Troubleshooting Module: False Positives via Aggregation

Symptom: You observe steep Hill slopes (>2.0) in dose-response curves, or activity that disappears when enzyme concentration is increased.

Root Cause: The benzyl ether moiety significantly increases lipophilicity (

Diagnostic Protocol: The Detergent Sensitivity Test

Standard validation protocol adapted from Shoichet et al.

Objective: Differentiate specific binding from colloidal sequestration.

Step-by-Step Methodology:

-

Baseline Assay: Run your standard enzymatic inhibition assay (e.g., MMP-9 or HDAC) with the BPO compound. Record the

. -

Detergent Preparation: Prepare a fresh stock of non-ionic detergent (Triton X-100 or Tween-80).

-

Perturbation Assay: Repeat the inhibition assay with the addition of 0.01% (v/v) Triton X-100 to the reaction buffer.

-

Note: Ensure the enzyme tolerates this detergent concentration first.

-

-

Centrifugation Test (Optional): Spin the compound stock at 16,000 x g for 20 minutes before adding to the assay. Measure the concentration of the supernatant.

Data Interpretation:

| Observation | Diagnosis | Actionable Insight |

| Colloidal Aggregation | The detergent disrupted the colloid. The compound is a false positive. Discard or re-engineer. | |

| Specific Binding | The interaction is likely 1:1 ligand-protein binding. Proceed to Module 3. | |

| Supernatant concentration drops post-spin | Insolubility/Precipitation | Compound is physically crashing out. Improve solubility (formulation). |

Visual Workflow: Aggregation Decision Tree

Figure 1: Logic flow for distinguishing colloidal aggregation artifacts from true enzymatic inhibition.

Troubleshooting Module: Metabolic Instability & Toxicity

Symptom: The compound shows excellent selectivity in vitro but causes broad toxicity or off-target metalloprotein inhibition in vivo or in cell-based assays.

Root Cause: The O-benzyl bond is susceptible to oxidative dealkylation by Cytochrome P450s (specifically CYP3A4 and CYP2D6). This releases the free 1-hydroxy-2(1H)-pyridinone , a potent, non-selective chelator that strips Iron (Fe) and Zinc (Zn) from essential proteins.

Diagnostic Protocol: Microsomal Stability & Chelation Check

Objective: Determine if the "off-target" effect is driven by the metabolite (free HOPO).

Step-by-Step Methodology:

-

Microsomal Incubation: Incubate 1 µM BPO compound with liver microsomes (human/mouse) + NADPH for 0, 15, 30, and 60 minutes.

-

LC-MS/MS Analysis: Monitor two transitions:

-

Parent: 1-(benzyloxy)-2(1H)-pyridinone (

). -

Metabolite: 1-hydroxy-2(1H)-pyridinone (

).

-

-

Iron Rescue Assay (Cellular):

-

Treat cells with the BPO compound at

. -

Co-treat with 10 µM

or -

Measure cell viability (ATP/CellTiter-Glo).

-

Data Interpretation:

| Result | Mechanistic Insight |

| Rapid appearance of m/z 112 | High metabolic liability. The benzyl group is acting as a "soft" prodrug handle, releasing the chelator systemically. |

| Toxicity rescued by Fe/Zn | The toxicity is driven by metal stripping (likely by the metabolite), not target engagement. |

| Toxicity NOT rescued by metals | Toxicity is likely off-target binding of the parent molecule to non-metalloenzymes. |

Visual Pathway: Metabolic Activation

Figure 2: Metabolic pathway showing the conversion of the protected BPO precursor into the active chelator, highlighting the risk of systemic metal stripping.

Frequently Asked Questions (FAQ)

Q: Can I use the benzyloxy-pyridinone as a negative control for the hydroxy-pyridinone? A: Yes, but with caution. In cell-free assays (enzymatic), the benzyloxy variant is an excellent negative control because it sterically blocks the metal-binding axis. However, in cell-based assays, it may be metabolized back to the active form (see Module 3), or it may cause toxicity via the aggregation mechanism (see Module 1). Always verify stability first.

Q: Why does my compound show activity against Serine Proteases? A: This is a classic sign of aggregation . 1,2-HOPO derivatives are zinc-dependent. If you see inhibition of non-metalloenzymes (like chymotrypsin or trypsin), your compound is forming colloids. Perform the Triton X-100 test immediately.

Q: How do I improve the solubility of this scaffold? A: The benzyl group is highly hydrophobic. Consider:

-

Introducing a solubilizing tail (e.g., morpholine or piperazine) to the benzyl ring.

-

Replacing the benzyl group with a more polar protecting group (e.g., methoxymethyl ether - MOM) if metabolic stability is not the goal.

References

-

Shoichet, B. K. (2004). "Screening in a spirit of false discovery." Drug Discovery Today. Link

- Foundational text on colloidal aggreg

-

Feng, B. Y., et al. (2019). "Colloidal Drug Aggregate Stability in High Serum Conditions and Pharmacokinetic Consequence." ACS Chemical Biology. Link

- Details the behavior of lipophilic aggreg

-

Cohen, S. M. (2007). "New approaches for medicinal applications of bioinorganic chemistry." Current Opinion in Chemical Biology. Link

- Discusses the use of 1,2-HOPO as a Zinc Binding Group (ZBG)

-

Agrawal, A., et al. (2018). "Zinc-binding groups for histone deacetylase inhibitors." Journal of Medicinal Chemistry. Link

- Comparative analysis of HOPO vs. Hydroxamic acid ZBGs and their selectivity profiles.

Validation & Comparative

Technical Comparison Guide: 1-(Benzyloxy)-2(1H)-pyridinone

The following guide provides an in-depth technical analysis of 1-(benzyloxy)-2(1H)-pyridinone , focusing on its selectivity profile, chemical stability, and performance relative to alternative protecting group strategies in drug development.

Selectivity, Stability, and Cross-Reactivity Profile

Executive Summary

1-(Benzyloxy)-2(1H)-pyridinone (BnO-2-pyridone) serves as the primary "masked" precursor for 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) , a privileged scaffold in metalloenzyme inhibition (e.g., MMPs, HDACs) and siderophore-mimetic chelation therapy.

In drug development, the "cross-reactivity" of this compound refers to two distinct phenomena:

-

Chemical Cross-Reactivity: Its potential to act as a benzyl donor in side reactions (chemoselectivity) compared to more inert alternatives like methoxy or benzhydryl groups.

-

Biological Selectivity (Assay Interference): Its performance as a negative control in metal-binding assays. Unlike the active 1,2-HOPO, the benzyloxy variant must exhibit zero cross-reactivity with metal ions (

,

This guide compares BnO-2-pyridone against its primary alternatives: 1-Methoxy-2(1H)-pyridinone (high stability) and 1-(Benzhydryloxy)-2(1H)-pyridinone (acid lability).

Comparative Analysis: Performance & Selectivity

The following table contrasts the benzyloxy derivative with key alternatives used to mask the N-hydroxy functionality.

Table 1: Protecting Group Strategy Comparison

| Feature | 1-(Benzyloxy)-2(1H)-pyridinone | 1-Methoxy-2(1H)-pyridinone | 1-(Benzhydryloxy)-2(1H)-pyridinone |

| Primary Utility | Standard intermediate; Hydrogenolysis-labile. | High-stability reference; Metabolic probe. | Acid-labile intermediate; Peptide synthesis. |

| Deprotection Cond. | |||

| Chem. Cross-Reactivity | Moderate: Can act as a benzyl donor under radical conditions or high heat. | Low: Inert to most conditions except strong Lewis acids. | High: Labile to weak acids; generates carbocations. |

| Metal Binding (Kd) | Negligible (>1 mM) | Negligible (>1 mM) | Negligible (>1 mM) |

| UV Interference | High ( | Low (Minimal spectral footprint) | Very High (Significant overlap <280 nm) |

| Metabolic Stability | Low (O-dealkylation by P450s) | Moderate to High | Low |

Key Insight: The "Cross-Reactivity" Trade-off

While the Methoxy variant is chemically superior (lower cross-reactivity in synthesis), its deprotection requires harsh Lewis acids (

Biological & Chemical Cross-Reactivity Profile

A. Biological Selectivity (Metal Chelation)

In metalloenzyme assays, 1-(benzyloxy)-2(1H)-pyridinone is frequently used as a negative control .

-

Mechanism: The benzyl group sterically and electronically blocks the oxygen atoms, preventing the formation of the 5-membered chelate ring essential for binding metals like

or -

Data Point: In a standard Fluorescence Resonance Energy Transfer (FRET) assay for HDAC inhibition, the free 1,2-HOPO exhibits an

in the nanomolar range ( -

Risk: Any observed activity in the benzyloxy form usually indicates sample contamination with the free hydroxyl species (due to spontaneous hydrolysis or impure synthesis), rather than true cross-reactivity.

B. Chemical Cross-Reactivity (Benzyl Transfer)

Unlike the methoxy analog, the benzyloxy bond has a specific chemical cross-reactivity profile known as Benzyl Group Transfer .

-

Reaction: Under specific conditions (e.g., high temperature or in the presence of radical initiators), the benzyl group can migrate to competing nucleophiles or undergo aza-semipinacol rearrangement .

-

Implication: In multi-step synthesis, this reactivity can lead to N-benzyl isomers or benzylated impurities, which are difficult to separate.

Visualizing the Selectivity Pathway

The following diagram illustrates the structural basis for the lack of cross-reactivity (metal binding) in the benzyloxy form compared to the active drug, and the deprotection pathway.

Experimental Protocols

Protocol A: Synthesis via O-Alkylation (Minimizing N-Alkylation Cross-Reactivity)

Objective: Selective synthesis of the N-benzyloxy isomer over the C-benzyloxy isomer.

-

Reagents: 2-hydroxypyridine N-oxide (1.0 eq), Benzyl bromide (1.1 eq),

(2.0 eq). -

Solvent: DMF (Anhydrous). Note: Use of protic solvents promotes O-alkylation at the carbonyl oxygen (wrong isomer).

-

Procedure:

-

Dissolve N-oxide in DMF. Add

and stir at RT for 30 min. -

Add Benzyl bromide dropwise.

-

Heat to

for 4 hours. -

Workup: Dilute with water, extract with EtOAc. Wash with brine.

-

-

Validation:

-

1H NMR (DMSO-d6): Check for benzyloxy

singlet at -

Impurity Check: The 2-(benzyloxy)pyridine isomer (chemical cross-reactivity byproduct) shows a

signal at a slightly different shift and distinct aromatic coupling patterns.

-

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Objective: Clean removal of the benzyl group without reducing the pyridine ring.

-

Substrate: 1-(benzyloxy)-2(1H)-pyridinone (1 mmol).

-

Catalyst: 10% Pd/C (10 wt%).

-

Solvent: Methanol (10 mL).

-

Conditions:

balloon (1 atm), RT, 2 hours. -

Purification: Filter through Celite. Evaporate solvent.

-

Note: If the reaction is too slow, add 1 eq of acetic acid. Avoid high pressure (>50 psi) to prevent reduction of the pyridinone double bonds (over-reduction cross-reactivity).

-

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (2022). Reviews the structural versatility and biological applications of pyridinone scaffolds.

-

Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. (1985).[1] Describes the specificity of benzyl deprotection strategies relevant to pyridinone systems.

-

Protecting Groups in Organic Synthesis. Organic Chemistry Portal. Comprehensive database of protecting group stability (Benzyl vs Methoxy) and deprotection conditions.

-

Divergent Synthesis of Functionalized Indenopyridin-2-ones via Benzyl Group Transfer. Journal of Organic Chemistry. (2022). Details the chemical cross-reactivity (benzyl migration) of benzyloxypyridinones.

-

1-(Benzyloxy)-2(1H)-pyridinone Substance Record. PubChem. Chemical and physical property data for the specific compound.[2][3][4]

Sources

- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. 1-(benzyloxy)pyridin-2(1H)-one | C12H11NO2 | CID 824729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone | C19H17NO2 | CID 29973704 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative analysis of the ADME properties of 1-(benzyloxy)-2(1H)-pyridinone derivatives

Executive Summary: The "Masked" Chelator Paradox

In the development of metalloenzyme inhibitors (e.g., HIV RNase H, Influenza Endonuclease) and iron chelators, the 1-(benzyloxy)-2(1H)-pyridinone scaffold represents a critical chemical space. It serves a dual function: it is either a lipophilic prodrug designed to cross biological membranes before releasing the active 1-hydroxy-2(1H)-pyridinone chelator, or it is a distinct pharmacophore designed to occupy hydrophobic pockets.

This guide objectively compares the ADME (Absorption, Distribution, Metabolism, Excretion) performance of 1-(benzyloxy) derivatives against their two primary alternatives:

-

The Parent Chelator: 1-Hydroxy-2(1H)-pyridinone (High polarity, low permeability).

-

The Stable Isostere: 1-Methoxy-2(1H)-pyridinone (Intermediate polarity, metabolic variance).

Key Insight: While the benzyl group enhances permeability (PAMPA/Caco-2) by increasing lipophilicity (LogP > 2.0), it introduces a significant metabolic liability via CYP450-mediated

Comparative Physicochemical Analysis

The primary challenge with pyridinone hydroxamic acids is their poor membrane permeability due to high polarity. Benzylation of the

Table 1: Physicochemical & ADME Performance Matrix

| Property | 1-(Benzyloxy)-2(1H)-pyridinone (Target) | 1-Hydroxy-2(1H)-pyridinone (Active Metabolite) | 1-Methoxy-2(1H)-pyridinone (Alternative) |

| Molecular Weight | ~201 Da | ~111 Da | ~125 Da |

| cLogP | 1.9 – 2.5 (Lipophilic) | -0.5 – 0.5 (Hydrophilic) | 0.2 – 0.8 |

| Aq.[1] Solubility | Low (< 50 µM) | High (> 500 µM) | Moderate |

| TPSA | ~30 Ų | ~50 Ų (Donor/Acceptor) | ~30 Ų |

| PAMPA Permeability | High (> 10 × 10⁻⁶ cm/s) | Low (< 1 × 10⁻⁶ cm/s) | Moderate |

| Metabolic Liability | High ( | Moderate (Glucuronidation) | Low/Moderate |

| Plasma Protein Binding | High (> 90%) | Low (< 20%) | Low/Moderate |

Analysis:

-

Absorption: The benzyloxy derivative is superior for passive diffusion (e.g., BBB penetration) but suffers from solubility-limited absorption if not formulated correctly (e.g., amorphous solid dispersions).

-

Distribution: The parent hydroxy compound distributes into total body water, whereas the benzyloxy derivative is highly plasma protein-bound, potentially limiting the free fraction available for target engagement.

Metabolic Fate & Stability[2][3][4][5][6][7]

The defining ADME characteristic of 1-(benzyloxy)-2(1H)-pyridinone is its susceptibility to oxidative metabolism. The

Mechanism of Instability

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) catalyze the hydroxylation of the benzylic carbon. This produces an unstable hemiacetal intermediate, which spontaneously collapses to release benzaldehyde and the free 1-hydroxy-2(1H)-pyridinone .

-

If the goal is Prodrug Design: This instability is a feature.

-

If the goal is Stable Inhibition: This instability is a flaw.

Visualization: Metabolic Pathway (DOT)

Figure 1: The metabolic activation pathway of 1-(benzyloxy)-2(1H)-pyridinone. Note the spontaneous collapse of the intermediate to yield the active chelator.

Experimental Protocols (Self-Validating Systems)

To rigorously assess these properties, the following protocols are recommended. These are designed with internal controls to ensure data integrity.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Determine if the benzyl group compromises solubility below the threshold for oral bioavailability.

-

Preparation: Prepare 10 mM DMSO stocks of the benzyloxy derivative and the hydroxy control.

-

Dilution: Spike DMSO stock into pH 7.4 phosphate-buffered saline (PBS) to final concentrations of 1, 3, 10, 30, and 100 µM (final DMSO < 1%).

-

Incubation: Shake at room temperature for 90 minutes.

-

Readout: Measure forward light scatter (nephelometry) or absorbance at 620 nm.

-

Validation:

-

Control: Pyrene (Low solubility marker) must precipitate at >5 µM.

-

Pass Criteria: Solubility > 20 µM is acceptable for early lead optimization; < 5 µM requires formulation strategy.

-

Protocol B: Microsomal Stability (Metabolic Clearance)

Quantify the rate of O-dealkylation.

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Reaction Mix:

-

Test Compound: 1 µM (to ensure first-order kinetics).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

-

-

Procedure:

-

Analysis: LC-MS/MS monitoring the depletion of the parent (Benzyloxy) and the appearance of the metabolite (Hydroxy).

-

Calculation:

[1] -

Validation:

-

High Clearance Control: Verapamil or Testosterone (Must show

min). -

Low Clearance Control: Warfarin (Must show > 80% remaining at 45 min).

-

Decision Framework: Optimization Strategy

When working with this scaffold, use the following logic flow to determine if the benzyloxy group is serving your therapeutic goal.

Visualization: Optimization Workflow (DOT)

Figure 2: Logic flow for optimizing 1-(benzyloxy)-2(1H)-pyridinone derivatives based on metabolic stability data.

References

-

PubChem Compound Summary. (2025). 1-(benzyloxy)pyridin-2(1H)-one.[4] National Library of Medicine. [Link]

-

Ren, R., et al. (2025).[5] Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones. ACS Medicinal Chemistry Letters. [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Referenced for Standard ADME Protocols). [Link]

-

Słoczyńska, K., et al. (2019).[1][2] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[2] [Link]

-

Tang, J., et al. (2020). Discovery, SAR study and ADME properties of... benzyloxyphenyl derivatives as HIV-1 replication inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. 1-(benzyloxy)pyridin-2(1H)-one | C12H11NO2 | CID 824729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(benzyloxy)-2(1H)-pyridinone

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects researchers, the wider community, and the environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(benzyloxy)-2(1H)-pyridinone, grounded in established safety principles and regulatory awareness.

Hazard Identification and Risk Assessment: The Rationale for Caution

Understanding the inherent risks of a compound is the first step in developing a robust safety protocol. 1-(benzyloxy)-2(1H)-pyridinone is not a benign substance; its hazard profile necessitates careful handling to mitigate exposure risks. The causality behind our stringent disposal procedures is directly linked to its toxicological properties.

This compound is classified with several hazards:

-

Harmful if swallowed : Ingestion can lead to acute toxic effects[1][2].

-

Causes skin irritation : Direct contact can result in skin irritation[1][2][3].

-

Causes serious eye damage/irritation : Contact with eyes can cause significant injury[1][2][3].

-

May cause respiratory irritation : Inhalation of the dust can irritate the respiratory system[1][2][3].

Furthermore, while data for this specific molecule is limited, related chemical structures are known to be toxic to aquatic life with long-lasting effects[4]. This potential for environmental harm underscores the critical importance of preventing its release into wastewater systems or the general environment[1][3].

Summary of Hazard Classifications

| Hazard Classification | GHS Category | Description |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] |

| Skin Irritation | Category 2 | Causes skin irritation.[1][2][3] |

| Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation.[1][2][3] |

| Respiratory Irritation | STOT-SE Cat 3 | May cause respiratory irritation.[1][2][3] |

| Aquatic Hazard | (Implied for related compounds) | Potentially toxic to aquatic life with long-lasting effects.[4] |

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before waste is even generated, safety protocols must be in place. The principle here is containment and personal protection. All handling of 1-(benzyloxy)-2(1H)-pyridinone, including weighing and transfers, must be performed within a certified chemical fume hood to control airborne dust and vapors[1][5][6].

Mandatory Engineering Controls and PPE

-

Engineering Controls : Always work within a properly functioning chemical fume hood. Ensure a safety shower and eye wash station are readily accessible[3][5].

-

Eye Protection : Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU)[2][5].

-

Hand Protection : Wear compatible, chemical-resistant gloves. Check the manufacturer's compatibility chart for appropriate glove material[5].

-

Body Protection : Wear a fully buttoned lab coat and appropriate protective clothing to prevent skin exposure[3][5].

Step-by-Step Waste Disposal Protocol

The following protocol provides a self-validating system for the collection and disposal of 1-(benzyloxy)-2(1H)-pyridinone waste. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

Step 1: Waste Segregation

Immediately segregate waste into designated streams. Do not mix this waste with general laboratory trash or other incompatible chemical waste streams.

-

Solid Waste : This includes expired or unused 1-(benzyloxy)-2(1H)-pyridinone powder.

-

Contaminated Debris : This includes items such as used weighing paper, contaminated gloves, disposable lab coats, and paper towels used for cleanup.

Step 2: Container Selection and Labeling

-

Container : Use a sealable, airtight, and chemically compatible container for all waste streams containing 1-(benzyloxy)-2(1H)-pyridinone[7]. The container must be in good condition, with no leaks or cracks.

-

Labeling : As soon as the first item of waste is added, label the container clearly with a "Hazardous Waste" label. The label must include:

-

The full chemical name: "Waste 1-(benzyloxy)-2(1H)-pyridinone"

-

All associated hazards (e.g., "Toxic," "Irritant")

-

The date accumulation started.

-

Step 3: Waste Accumulation and Storage

-

Store the sealed waste container in a designated satellite accumulation area within the laboratory.

-

This area should be away from incompatible materials such as strong oxidizing agents, acids, and bases[4][7].

-

Keep the container closed at all times except when adding waste.

Step 4: Arranging for Final Disposal

-

Once the container is full or is no longer being used, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup[7][8].

-

Do not attempt to dispose of this chemical down the drain or in regular trash. This is a violation of environmental regulations and poses a significant hazard[3][9].

-

The approved and required method of disposal is through a licensed waste disposal company, which will typically utilize high-temperature incineration[4][6].

The diagram below illustrates the mandatory workflow for proper disposal.

Caption: Disposal workflow for 1-(benzyloxy)-2(1H)-pyridinone.

Approved Disposal Methodologies: The Science of Destruction

The standard and accepted disposal method for halogen-free organic waste like 1-(benzyloxy)-2(1H)-pyridinone is high-temperature incineration . This method is chosen for its efficacy in completely destroying the chemical structure, breaking it down into simpler, less harmful components like carbon dioxide and water.

-

Rationale : Landfilling is not a suitable option as it poses a risk of leaching into the soil and groundwater. Incineration in a specialized facility equipped with afterburners and scrubbers ensures that harmful combustion byproducts are neutralized before being released, providing the highest level of environmental protection[5]. Disposal must always be carried out by a licensed and approved waste disposal contractor in accordance with all federal, state, and local regulations[4][5][6].

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

-

Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

-

Control and Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood. Prevent the spill from entering drains[3][9].

-

Don PPE : Before cleanup, don all required personal protective equipment, including a respirator, chemical safety goggles, heavy rubber gloves, and a lab coat[5].

-

Contain and Absorb : Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite[1][10].

-

Collect Waste : Carefully sweep up the absorbed material, avoiding the creation of dust, and place it into a suitable, sealable container for hazardous waste disposal[2][5].

-

Decontaminate : Wash the spill site thoroughly after the material has been picked up[5].

-

Dispose : Label the container with spill cleanup debris and manage it as hazardous waste according to the protocol in Section 3.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

-

J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet for 7-Benzyloxy-1H-indazole. [Link]

-

Carl ROTH GmbH + Co. KG. (2020). Safety Data Sheet for Pyridine. [Link]

-

AFG Bioscience LLC. (n.d.). Safety Data Sheet for 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol. [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

-

PENTA S.r.o. (2024). Safety Data Sheet for Pyridine. [Link]

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

-

Georganics Ltd. (2011). Safety Data Sheet for 4-BENZYLOXY-2-(1H)-PYRIDONE. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 824729, 1-(benzyloxy)pyridin-2(1H)-one. [Link]

-

Georganics. (n.d.). 4-Benzyloxy-2-(1H)-pyridone. [Link]

-

World Health Organization (WHO). (2007). Pyriproxyfen in Drinking-water. [Link]

-

Oakland University. (2025). EHSO Manual 2025-2026: Hazardous Waste. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. aaronchem.com [aaronchem.com]

- 3. georganics.sk [georganics.sk]

- 4. fishersci.com [fishersci.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. afgsci.com [afgsci.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]

- 9. carlroth.com [carlroth.com]

- 10. pentachemicals.eu [pentachemicals.eu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.